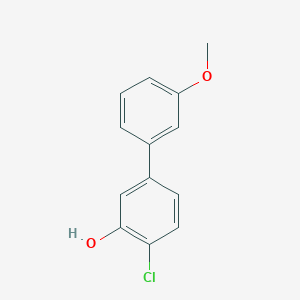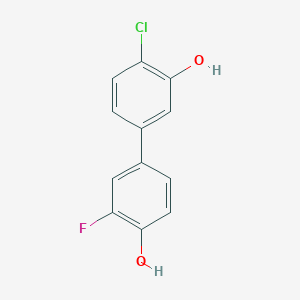
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% (3-CFMP) is a chemical compound that has been studied for a variety of scientific research applications. It is a white crystalline solid with a melting point of 133-135°C and a molecular weight of 258.6 g/mol. 3-CFMP is primarily used in laboratory experiments due to its unique properties and its ability to be synthesized in a variety of ways.
Scientific Research Applications
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has a variety of scientific research applications, including the study of enzyme kinetics, the determination of enzyme inhibition, and the evaluation of the antioxidant activity of compounds. It can also be used as a reference compound for the development of new drugs or as a starting material for the synthesis of other compounds. Additionally, it can be used as a reagent in the synthesis of other compounds and as a catalyst in organic reactions.
Mechanism of Action
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% works by binding to the active site of an enzyme, which prevents the enzyme from catalyzing a reaction. This binding can be reversible or irreversible, depending on the nature of the enzyme and the compound. Additionally, 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% can interact with other molecules in the cell, such as proteins and DNA, to alter their function.
Biochemical and Physiological Effects
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has been found to be an effective inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. Additionally, it has been shown to have anti-inflammatory and antitumor effects in animal studies.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages, including its low cost, its availability, and its ability to be synthesized in a variety of ways. Additionally, it can be used as a reference compound for the development of new drugs or as a starting material for the synthesis of other compounds. However, there are some limitations to its use, such as its potential to cause allergic reactions in some individuals and its potential to interact with other molecules in the cell.
Future Directions
There are several potential future directions for the use of 3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% in scientific research. These include further studies of its mechanism of action, the development of new drugs based on its structure, and the evaluation of its potential therapeutic applications. Additionally, further studies are needed to evaluate its potential toxicological effects, as well as its potential to interact with other molecules in the cell. Finally, further research is needed to evaluate its potential uses in food and cosmetic products.
Synthesis Methods
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Claisen condensation. The Grignard reaction involves the reaction of an organomagnesium halide with an aldehyde or ketone to produce a tertiary alcohol. The Williamson ether synthesis is a type of nucleophilic substitution reaction in which an alkoxide ion reacts with an alkyl halide to form an ether. The Claisen condensation is a condensation reaction of two esters in the presence of a base to form a β-keto ester.
properties
IUPAC Name |
3-chloro-5-(3-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)15)10-4-11(14)7-12(16)5-10/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZFWTXLSKYGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685900 | |
| Record name | 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261990-23-1 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261990-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















